5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrroloimidazole moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrroloimidazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce oxazolidines .
Scientific Research Applications
5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A similar compound with a furan and pyrrolo ring system.
Benzo[1,2-b4,5-b’]difuran: Another compound featuring furan rings, used in organic photovoltaics.
Uniqueness
5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of furan, pyrroloimidazole, and oxazole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-20(15-11-18(27-23-15)17-6-3-9-26-17)22-14-5-1-4-13(10-14)16-12-21-19-7-2-8-24(16)19/h1,3-6,9-12H,2,7-8H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTNKYJZPKQGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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